(1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride
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Overview
Description
(1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide to form the corresponding aminocyclohexane. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into different amines or amides.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and other organic molecules .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. It is also used in the development of new pharmaceuticals targeting specific biological pathways .
Medicine
Medically, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in the treatment of certain neurological disorders .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of (1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride include:
- (1r,4r)-4-morpholinocyclohexanamine dihydrochloride
- (1r,4r)-4-aminocyclohexane-1-carboxamide
- (1r,4r)-4-aminocyclohexane-1-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications .
Properties
IUPAC Name |
4-aminocyclohexane-1-carboximidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.2ClH/c8-6-3-1-5(2-4-6)7(9)10;;/h5-6H,1-4,8H2,(H3,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWBFGSQJBDWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=N)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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